molecular formula C21H25BrN4O4S B14946856 1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine

1-[(4-Bromophenyl)sulfonyl]-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine

Cat. No.: B14946856
M. Wt: 509.4 g/mol
InChI Key: XANARPISSFCVHP-UHFFFAOYSA-N
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Description

1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

The synthesis of 1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE typically involves multi-step organic reactions. The process begins with the preparation of the bromophenylsulfonyl and nitropiperidinophenyl intermediates, which are then coupled through a piperazine linkage. The reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide to facilitate the coupling reactions. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under suitable conditions.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenylsulfonyl group may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE can be compared with other similar compounds such as:

    1-(4-Bromophenylsulfonyl)piperazine: This compound lacks the nitropiperidinophenyl group, making it less complex and potentially less active in certain biological assays.

    1-[(4-Bromophenyl)sulfonyl]-4-(3-methylphenyl)piperazine:

The uniqueness of 1-[(4-BROMOPHENYL)SULFONYL]-4-(4-NITRO-3-PIPERIDINOPHENYL)PIPERAZINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H25BrN4O4S

Molecular Weight

509.4 g/mol

IUPAC Name

1-(4-bromophenyl)sulfonyl-4-(4-nitro-3-piperidin-1-ylphenyl)piperazine

InChI

InChI=1S/C21H25BrN4O4S/c22-17-4-7-19(8-5-17)31(29,30)25-14-12-23(13-15-25)18-6-9-20(26(27)28)21(16-18)24-10-2-1-3-11-24/h4-9,16H,1-3,10-15H2

InChI Key

XANARPISSFCVHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-]

Origin of Product

United States

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